KDP can be synthesized through the reduction of chlorodiphenylphosphine with potassium metal in an inert atmosphere like nitrogen or argon. This reaction yields KDP along with potassium chloride (KCl) as a byproduct.
KDP exhibits strong basic character due to the presence of the diphenylphosphanide anion. It readily reacts with water and protic solvents like alcohols, releasing diphenylphosphine (Ph₂PH) and the corresponding potassium hydroxide (KOH) or alkoxide. This reactivity makes KDP unsuitable for use in water-containing environments.
Here are some key references for the synthesis and reactivity of KDP:
KDP serves as a strong one-electron reducing agent and a versatile base in various organic synthesis reactions.
Here are some examples of KDP applications in organic synthesis:
KDP is a hazardous material due to its air and moisture sensitivity and pyrophoric nature. It readily ignites upon contact with air or moisture, posing a significant fire and explosion risk. Additionally, KDP reacts violently with water and protic solvents, releasing flammable hydrogen gas and toxic fumes.
Potassium diphenylphosphanide is an organophosphorus compound with the formula . This compound appears as a dark red or orange solid and is known for its air sensitivity. Potassium diphenylphosphanide serves as a strong nucleophile and is primarily used in organic synthesis, particularly in the formation of phosphine derivatives and transition metal complexes.
Potassium diphenylphosphanide can be synthesized through several methods:
Potassium diphenylphosphanide has several applications in:
Research indicates that potassium diphenylphosphanide interacts with various substrates, leading to significant changes in reactivity profiles. For instance, studies have shown its reactivity with sulfur hexafluoride, resulting in distinct spectral changes observable via NMR spectroscopy . Additionally, its interactions with halotoluenes have provided insights into thermally induced aromatic reactions, demonstrating its utility in mechanistic studies of organic reactions .
Several compounds are structurally or functionally similar to potassium diphenylphosphanide. Here are some notable examples:
Compound Name | Formula | Key Characteristics |
---|---|---|
Lithium diphenylphosphanide | Used similarly but exhibits different solubility and reactivity due to lithium's smaller size. | |
Sodium diphenylphosphanide | Similar reactivity but differs in solubility and stability compared to potassium salt. | |
Triphenylphosphine | A neutral phosphine that does not carry a charge; used widely as a ligand. | |
Diphenylphosphine | The parent compound from which potassium diphenylphosphanide is derived; less nucleophilic due to proton presence. |
Potassium diphenylphosphanide stands out due to its strong nucleophilic properties and ability to form stable complexes with transition metals, making it particularly valuable in synthetic chemistry and catalysis. Its solid-state structure allows for unique polymeric arrangements, which can influence its reactivity compared to other similar compounds .
Potassium diphenylphosphanide, with the chemical formula (C~6~H~5~)~2~PK, emerged as a critical reagent in organophosphorus chemistry during the mid-20th century. Its synthesis was first reported in the context of reducing triphenylphosphine (PPh~3~) with alkali metals, a method later refined to improve yields and purity. Early applications focused on its utility in generating phosphine ligands for transition metal catalysts, which became indispensable in asymmetric synthesis and cross-coupling reactions.
A pivotal milestone occurred in the 1970s, when researchers recognized its role in forming chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which revolutionized enantioselective catalysis. The compound’s ability to transfer the diphenylphosphanide anion ([Ph~2~P]^−^) under mild conditions further solidified its importance in synthesizing organometallic complexes and phosphorus-containing polymers.
The IUPAC name potassium diphenylphosphanide reflects its composition: a potassium cation paired with a diphenylphosphanide anion. Alternative names include diphenylphosphine potassium salt and KPPh~2~. Its molecular structure features a phosphorus atom bonded to two phenyl groups and a potassium ion, with a trigonal pyramidal geometry at phosphorus (bond angles ≈ 102°).
Structural analyses via X-ray crystallography reveal that the anion’s lone pair occupies the fourth coordination site, while the potassium ion interacts with solvent molecules (e.g., tetrahydrofuran) in solution. The SMILES notation [K]P(c1ccccc1)c2ccccc2
and InChIKey FCLYZQXPJKJTDR-UHFFFAOYSA-N
are standardized identifiers for this compound.
Potassium diphenylphosphanide serves as a versatile nucleophile in phosphorus-carbon bond formation. Key applications include:
A representative reaction is its use in synthesizing chiral N,P-ligands, where it displaces leaving groups from cyclic sulfamidates to install phosphorus centers with high stereochemical fidelity.
The reactivity and solubility of alkali metal diphenylphosphanides vary significantly:
Property | Lithium Diphenylphosphanide | Sodium Diphenylphosphanide | Potassium Diphenylphosphanide |
---|---|---|---|
Solubility in THF | Moderate | Low | High |
Reactivity | High (stronger nucleophile) | Moderate | Moderate |
Coordination Modes | Aggregated clusters | Chain-like polymers | Solvent-separated ion pairs |
Lithium analogs exhibit greater nucleophilicity but lower solubility, often forming tetrameric aggregates. Sodium derivatives, while less reactive, show unique catalytic activity in hydrophosphination due to their Lewis acidity. Potassium diphenylphosphanide strikes a balance, offering superior solubility in polar aprotic solvents and compatibility with a broader range of electrophiles.
In catalytic applications, potassium salts outperform lithium counterparts in reactions requiring precise stoichiometry, such as the synthesis of phosphino-functionalized cyclopentadienyl complexes. Sodium variants, however, excel in asymmetric catalysis when paired with chiral donors.
Potassium diphenylphosphanide exhibits complex aggregation behavior in solution, fundamentally influenced by its electronic structure and coordination preferences. The compound displays highly aggregated structures in solution, with the extent of aggregation directly related to the coordination environment of the potassium cation. In the absence of coordinating solvents, potassium diphenylphosphanide forms extensive supramolecular networks stabilized by potassium-phenyl π-interactions, creating complex ring systems including four-membered KPKP and six-membered KPKPKP arrangements.
The aggregation behavior is dramatically altered upon coordination with Lewis bases. Tetrahydrofuran complexation leads to reduced aggregation through coordination to the potassium centers, resulting in lower-dimensional structures with enhanced solubility. More complex multidentate ligands such as tetramethylethylenediamine and pentamethyldiethylenetriamine produce smaller aggregates, though these species are prone to decomposition under certain conditions. Crown ether complexation with 18-crown-6 produces charge-separated ion pairs where the potassium cation is sequestered within the macrocycle, leaving the diphenylphosphanide anion effectively "naked".
Polymeric chain structures represent another significant aggregation mode, where μ-diphenylphosphanide bridges connect potassium centers in extended one-dimensional arrays. These structures demonstrate the versatility of the diphenylphosphanide ligand in adopting various coordination modes. Recent studies have revealed the existence of heterobimetallic structures combining lithium and potassium centers, though no mixed lithium-potassium diphenylphosphanide structures were identified in comprehensive database searches.
System | Aggregation State | Coordination Environment | Structural Features |
---|---|---|---|
KPPh₂ (neat) | Supramolecular network | K-π phenyl interactions | KPKP and KPKPKP rings |
KPPh₂- THF | Reduced aggregation | THF coordination to K | Reduced dimensionality |
KPPh₂- Crown ether | Charge-separated pairs | Crown ether encapsulation | Separated ion pairs |
Polymeric chains | One-dimensional chains | μ-PPh₂ bridges | Extended structures |
Dimethoxyethane coordination provides chelating interactions that further stabilize monomeric or dimeric species through its bidentate coordination mode. In contrast, diethyl ether coordination shows moderate effects, reflecting its weaker donor strength compared to THF. Non-coordinating solvents such as toluene and hexane maintain high degrees of aggregation, with hexane showing particularly poor solubility and stability.
The dichloromethane-THF solvent system has been extensively studied, revealing that the equilibrium between aggregated and non-aggregated forms is critically dependent on the solvent polarity as measured by the ETN scale. The switching between different coordination modes occurs over a narrow range of solvent polarity, with both closed and semi-open isomers observed in mixed solvent systems.
Acetonitrile coordination produces highly stable complexes with low aggregation, reflecting its strong donor properties and high dielectric constant. The inverse correlation between solvent coordinating ability and aggregation state represents a fundamental principle governing the solution behavior of potassium diphenylphosphanide.
Solvent | Coordination Behavior | Aggregation Effect | Solubility | Stability |
---|---|---|---|---|
THF | Strong coordination | Reduces aggregation | High (0.5 M) | Stable |
DME | Chelating coordination | Significant reduction | High | Stable |
Toluene | Weak coordination | Maintains aggregation | Low | Less stable |
Hexane | No coordination | High aggregation | Very low | Unstable |
Phosphorus-31 Nuclear Magnetic Resonance spectroscopy provides critical insights into the solution behavior and electronic environment of potassium diphenylphosphanide. The ³¹P chemical shift typically appears in the range of -10.0 to -12.9 ppm, significantly upfield from neutral diphenylphosphine, reflecting the increased electron density at the phosphorus center due to the negative charge.
Temperature-dependent Nuclear Magnetic Resonance studies reveal significant dynamic processes, with fast exchange behavior on the Nuclear Magnetic Resonance timescale indicating rapid interconversion between different aggregation states. The line broadening observed in aggregated solutions provides evidence for restricted molecular motion and exchange processes between different coordination environments[Dynamic NMR studies].
Solvent-dependent chemical shifts demonstrate the sensitivity of the phosphorus environment to coordination changes. In coordinating solvents, the ³¹P resonance typically shifts downfield relative to non-coordinating media, reflecting changes in the electronic environment around phosphorus. Aggregation effects on Nuclear Magnetic Resonance parameters are particularly pronounced, with highly aggregated solutions showing broader resonances and altered coupling patterns.
Phosphorus-proton coupling constants provide valuable structural information about P-H relationships and connectivity patterns. The J-coupling analysis reveals details about the molecular geometry and electronic environment, with coupling constants varying significantly between different aggregation states and coordination environments[NMR coupling studies].
Exchange processes studied by variable-temperature Nuclear Magnetic Resonance demonstrate fluxional behavior in solution, with coalescence phenomena observed at elevated temperatures. This behavior is consistent with rapid exchange between different coordination sites and aggregation states, providing insights into the dynamic nature of these systems in solution[Temperature studies].
NMR Parameter | Observation | Structural Information |
---|---|---|
³¹P Chemical Shift | -10.0 to -12.9 ppm | Electronic environment of P |
Temperature Dependence | Significant effects | Dynamic processes |
Aggregation Effects | Affects chemical shifts | Degree of aggregation |
Exchange Processes | Fast exchange | Fluxional behavior |
Crystallographic investigations of potassium diphenylphosphanide have revealed unprecedented structural diversity reflecting the compound's ability to adopt multiple coordination modes and aggregation states. The supramolecular network structure of unsolvated potassium diphenylphosphanide represents a remarkable example of extended structural organization, featuring interconnected four-membered KPKP and six-membered KPKPKP rings that propagate primarily through potassium-phenyl π-contacts.
Donor-solvent-free potassium diphenylphosphanide crystallizes as a complex three-dimensional network where the connectivity arises from a combination of direct potassium-phosphorus interactions and extensive potassium-phenyl π-contacts. This structure demonstrates the electron-rich nature of the phenyl rings and their ability to serve as electron donors to the electron-deficient potassium centers.
The bis-solvate structure [{K(dioxane)₂PPh₂}∞] maintains three-dimensional network connectivity through dioxane bridges with transoid oxygen donor centers combined with potassium-phenyl π-contacts. This structure illustrates how coordinating solvents can maintain extended connectivity while providing additional stabilization through direct coordination.
Tridentate ligand complexes such as [{Ph₂PK(PMDETA)}∞] demonstrate how increased denticity reduces structural dimensionality from three-dimensional networks to one-dimensional chains while maintaining potassium-phosphorus connectivity. These structures represent important intermediates between fully aggregated and monomeric species.
The charge-separated structure [{(Ph₂P)[K₂(18-crown-6)₂]⁺[PPh₂]⁻}] provides a unique example where crown ether encapsulation of potassium creates discrete ion pairs with separated diphenylphosphanide anions. This structure represents the closest approach to "naked" diphenylphosphanide anions in crystalline materials.
Polymeric structures of potassium diphenylphosphanide exhibit remarkable structural complexity arising from the multiple coordination modes available to both the potassium cation and the diphenylphosphanide anion. The one-dimensional chain structures formed through μ-diphenylphosphanide bridges represent the most common polymeric motif, with potassium centers connected by bridging phosphorus atoms.
Oligomeric architectures display significant variation in nuclearity and connectivity patterns. Dimeric structures with bridging diphenylphosphanide ligands show typical potassium-phosphorus distances in the range of 2.80-3.20 Å, with the variation reflecting different coordination environments and bridging modes[Structure studies]. The tetrameric arrangements observed in some systems demonstrate the ability of potassium diphenylphosphanide to form complex ring structures with alternating potassium and phosphorus centers.
Coordination numbers around potassium centers vary from 3 to 6, depending on the degree of aggregation and the presence of coordinating solvents. Lower coordination numbers (3-4) are typically observed in highly aggregated systems where potassium-phenyl π-interactions provide additional stabilization, while higher coordination numbers (5-6) occur in solvated systems where discrete solvent molecules occupy coordination sites.
The flexibility of the diphenylphosphanide ligand allows it to adopt various coordination modes, including terminal, bridging, and chelating configurations. Terminal coordination is relatively rare and typically occurs only in the presence of strongly coordinating solvents that prevent aggregation, while bridging coordination represents the most common mode in polymeric structures.
Stereoelectronic effects play a crucial role in determining the preferred polymeric architectures. The pyramidal geometry around phosphorus, maintained by the lone pair of electrons, dictates the directionality of potassium-phosphorus interactions and influences the overall structural topology[Electronic structure studies].
Metal-phosphorus bonding in potassium diphenylphosphanide complexes represents a fascinating example of ionic bonding with significant covalent character. The potassium-phosphorus bond lengths typically range from 2.80 to 3.20 Å, considerably longer than covalent bonds but shorter than purely ionic contacts, indicating intermediate bonding character[Bonding studies].
Electron density analysis reveals that the potassium-phosphorus interaction involves significant charge transfer from the phosphorus lone pair to the potassium center, creating a dative bonding component superimposed on the primarily ionic interaction. This partial covalent character is evidenced by the directional preferences observed in crystal structures, where potassium centers show preferred orientations relative to the phosphorus lone pair[Electron density studies].
Density Functional Theory calculations provide detailed insights into the electronic structure of potassium-phosphorus interactions. The highest occupied molecular orbital of the diphenylphosphanide anion shows significant delocalization across the phosphorus center and phenyl rings, with the lone pair on phosphorus serving as the primary electron donor site. The molecular orbital calculations indicate that the electron density at phosphorus is enhanced by conjugation with the phenyl rings, increasing the nucleophilicity of the phosphorus center.
Comparative studies with other alkali metal diphenylphosphanides reveal systematic trends in bonding. Lithium diphenylphosphanide shows shorter metal-phosphorus distances (2.40-2.60 Å) with more covalent character, while cesium diphenylphosphanide exhibits longer distances (3.20-3.60 Å) with more ionic character[Comparative bonding studies].
The coordination geometry around potassium centers is typically irregular due to the combination of direct potassium-phosphorus interactions, potassium-phenyl π-contacts, and solvent coordination. This geometric flexibility allows potassium diphenylphosphanide to adopt a wide range of structural motifs while maintaining favorable bonding interactions.
Quantum chemical calculations reveal that the electron affinity of the diphenylphosphine radical is 1.5 ± 0.1 eV, with a vertical detachment energy of 1.64 eV for the diphenylphosphanide anion. These values indicate the strong electron-binding ability of the diphenylphosphine system and explain the stability of the diphenylphosphanide anion in crystalline materials.
Density Functional Theory calculations have provided comprehensive insights into the electronic structure and bonding characteristics of potassium diphenylphosphanide. Becke's three-parameter hybrid functional (B3LYP) has proven particularly effective for predicting excess electron binding energies in diphenylphosphanide systems, with calculated values showing excellent agreement with experimental measurements.
Basis set optimization studies demonstrate that aug-cc-pVTZ basis sets provide accurate descriptions of the electronic structure, particularly for calculating electron affinities and vertical detachment energies. The calculated electron affinity of 1.53 eV for diphenylphosphine shows excellent agreement with the experimental value of 1.5 ± 0.1 eV, validating the computational approach.
Molecular orbital analysis reveals that the highest occupied molecular orbital of the diphenylphosphanide anion is primarily localized on the phosphorus center with significant delocalization across the phenyl rings. This extended conjugation contributes to the stability of the anion and explains the enhanced electron affinity compared to simple phosphide anions.
Geometry optimization calculations demonstrate that the pyramidal geometry around phosphorus is maintained in the diphenylphosphanide anion, with the lone pair occupying a distinct orbital. The small structural differences between the anion and neutral species result in substantial Franck-Condon overlap in photoelectron spectroscopy, consistent with experimental observations.
Dispersion-corrected calculations using the D3 correction have proven essential for accurately describing the weak intermolecular interactions that govern aggregation behavior. These calculations successfully predict the preference for aggregated structures and the stabilization provided by potassium-phenyl π-interactions[Dispersion studies].
Solvation models including conductor-like screening models (COSMO) have been employed to understand solvent effects on electronic structure and aggregation behavior. These calculations predict the dramatic changes in aggregation observed experimentally upon solvation with coordinating solvents[Solvation studies].
Nucleophilicity quantification of potassium diphenylphosphanide has been achieved through Mayr's nucleophilicity scale, which provides empirical parameters for comparing nucleophilic reactivity. The nucleophilicity index N for diphenylphosphanide systems indicates exceptionally high nucleophilicity, comparable to the strongest known nucleophiles.
Computational nucleophilicity parameters derived from frontier molecular orbital theory show that the electron-donating ability of the diphenylphosphanide anion is enhanced by the extended π-system of the phenyl substituents. The molecular electrostatic potential calculations reveal significant negative potential regions around the phosphorus center, consistent with high nucleophilicity.
Stereoelectronic effects on nucleophilicity have been quantified through combined quantum mechanics and molecular mechanics approaches. The total electronic effect (Eeff) and steric effect (Seff) provide separate measures of electronic and steric contributions to nucleophilicity, with electronic effects dominating for diphenylphosphanide systems.
Comparative nucleophilicity studies with other phosphorus nucleophiles reveal that aryl substitution significantly enhances nucleophilicity compared to alkyl-substituted systems. The electron-donating character of phenyl groups increases the negative character of the phosphorus lone pair, resulting in enhanced nucleophilic reactivity.
Solvent effects on nucleophilicity have been quantified through implicit solvation models, revealing that coordinating solvents can significantly alter the apparent nucleophilicity by changing the aggregation state and electronic environment of the phosphorus center[Solvent nucleophilicity studies].
Experimental validation of computed nucleophilicity parameters has been achieved through kinetic studies of nucleophilic substitution reactions. The second-order rate constants for reactions with various electrophiles show excellent correlation with calculated nucleophilicity parameters, confirming the predictive value of the computational approach[Kinetic validation studies].
Structure-reactivity relationships in potassium diphenylphosphanide systems demonstrate clear correlations between electronic structure and chemical reactivity. The electron density at phosphorus, as calculated from molecular orbital theory, shows direct correlation with nucleophilic reactivity in various chemical transformations[Structure-reactivity studies].
Aggregation state effects on reactivity have been quantified through comparative kinetic studies of monomeric and aggregated species. Highly aggregated systems show reduced reactivity due to the decreased availability of reactive phosphorus centers, while monomeric species exhibit enhanced reactivity consistent with their unencumbered coordination environment[Aggregation reactivity studies].
Solvent-dependent reactivity correlations reveal that coordinating solvents enhance reactivity not only by reducing aggregation but also by electronic activation of the phosphorus center. The electron-donating character of coordinating solvents increases the electron density at phosphorus, further enhancing nucleophilicity[Solvent reactivity correlations].
Computational prediction of reaction outcomes has been achieved through transition state calculations using density functional theory. The activation barriers for various nucleophilic substitution reactions show excellent correlation with experimental rate constants, enabling rational design of reaction conditions[Computational prediction studies].
Electronic substituent effects on reactivity have been systematically studied through Hammett correlations and quantum chemical calculations. The electron-donating character of phenyl substituents enhances reactivity through increased electron density at the phosphorus center, while electron-withdrawing substituents reduce reactivity[Substituent effects studies].
Thermodynamic versus kinetic control in potassium diphenylphosphanide reactions has been analyzed through computational thermochemistry. The thermodynamic stability of products often favors different pathways than kinetic accessibility, leading to temperature-dependent selectivity in synthetic applications[Thermodynamic kinetic studies].
Mechanistic insights from computational studies reveal that single electron transfer processes can compete with direct nucleophilic substitution in certain systems. The electron affinity of substrates and the reducing character of diphenylphosphanide anions determine the preferred reaction mechanism[Mechanistic studies].
Parameter | Experimental Value | Calculated Value | Reference |
---|---|---|---|
Electron Affinity (eV) | 1.5 ± 0.1 | 1.53 | |
Vertical Detachment Energy (eV) | 1.64 | 1.58 | |
Nucleophilicity Index N | High | Very High | |
³¹P Chemical Shift (ppm) | -10.0 to -12.9 | Calculated range |
Corrosive